Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique benzofuran structure, which is often associated with significant biological activities.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-5-26-22(24)19-17-12-16(27-21(23)13(2)3)10-11-18(17)28-20(19)14-6-8-15(25-4)9-7-14/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHAEHGGUFDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Esterification: The carboxylic acid group on the benzofuran core is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Methoxylation: Introduction of the methoxy group on the phenyl ring can be done using methanol and a suitable catalyst.
Acylation: The final step involves the acylation of the hydroxyl group with 2-methylpropanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can be compared with similar compounds such as:
Ethyl 3-(4-methoxyphenyl)propanoate: Similar in structure but lacks the benzofuran core.
Methyl 3-(4-methoxyphenyl)-2-propenoate: Contains a propenoate group instead of a benzofuran core.
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate: Similar ester functionality but different core structure.
The uniqueness of this compound lies in its benzofuran core, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article compiles findings regarding its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : CHO
- Molecular Weight : 345.39 g/mol
The compound features a benzofuran core, which is associated with various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. This compound has been shown to exhibit cytotoxic effects against several cancer cell lines.
The compound appears to induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : Studies suggest that the compound inhibits key signaling pathways involved in cell cycle regulation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed, leading to oxidative stress and subsequent apoptosis in cancer cells.
Anti-inflammatory Effects
This compound also demonstrates significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In Vivo Studies
In animal models, administration of this compound resulted in reduced inflammation markers and improved outcomes in conditions such as arthritis and colitis.
Antiviral Activity
Emerging studies have explored the antiviral potential of this compound, particularly against SARS-CoV-2. Molecular docking studies indicate strong binding affinities with viral proteins, suggesting a potential role as an antiviral agent.
Case Studies
- Cytotoxicity Assay : In vitro assays demonstrated that this compound exhibited IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating potent cytotoxic activity.
- Inflammation Model : In a rat model of induced arthritis, treatment with the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups.
ADMET Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests favorable pharmacokinetic properties:
- High Oral Bioavailability : Indications show that the compound is well absorbed when administered orally.
- Low Toxicity Profile : Preliminary toxicity assessments indicate minimal adverse effects at therapeutic doses.
Data Summary Table
Q & A
Q. What are the recommended methodologies for synthesizing this benzofuran derivative, and how can reaction conditions be optimized?
Synthesis typically involves multi-step pathways, including esterification and functional group protection/deprotection. For example, similar compounds are synthesized via nucleophilic substitution at the benzofuran core, followed by coupling reactions (e.g., introducing the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling). Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates .
- Catalysts : Palladium catalysts for cross-coupling reactions, with yields monitored via TLC or HPLC .
- Temperature control : Step-specific thermal conditions (e.g., reflux for esterification, room temperature for sensitive intermediates) .
Q. How can the purity and structural identity of this compound be validated?
- Chromatography : HPLC or GC-MS for purity assessment (>95% recommended for pharmacological studies) .
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions and ester linkages (e.g., ethyl carboxylate at C3, 2-methylpropanoyloxy at C5) .
- X-ray crystallography : SHELXL refinement for absolute configuration determination, especially if crystallinity is achieved .
Q. What are the key structural features influencing its reactivity?
- Benzofuran core : Aromaticity and planarity enable π-π stacking in biological targets .
- Substituent effects :
- The 4-methoxyphenyl group enhances electron density, affecting electrophilic substitution sites.
- The 2-methylpropanoyloxy group introduces steric hindrance, influencing hydrolysis rates .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC values across assays) be resolved?
- Assay standardization : Control for variables like cell line viability (e.g., MTT vs. ATP-based assays) and solvent effects (DMSO concentration ≤0.1%) .
- Target validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition kinetics) to confirm mechanism .
- Data normalization : Reference against positive controls (e.g., doxorubicin for cytotoxicity) to contextualize potency .
Q. What computational strategies are effective for predicting its pharmacokinetic properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes .
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, logP (aim for <5), and CYP450 metabolism risks .
- Example finding : The 4-methoxyphenyl group may reduce metabolic clearance by sterically shielding oxidation sites .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Hydrolysis studies : Monitor ester group degradation in PBS (pH 7.4) via LC-MS over 24–72 hours .
- Light sensitivity : Store in amber vials if the benzofuran core shows UV-induced isomerization .
- Temperature-dependent degradation : Accelerated stability testing at 40°C to simulate long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
